molecular formula C14H10Cl2N4O3 B14544941 N-[(E)-[(3,4-dichlorophenyl)hydrazinylidene]methyl]-3-nitrobenzamide

N-[(E)-[(3,4-dichlorophenyl)hydrazinylidene]methyl]-3-nitrobenzamide

Cat. No.: B14544941
M. Wt: 353.2 g/mol
InChI Key: BWQSVBUHVGKTSV-UHFFFAOYSA-N
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Description

N-[(E)-[(3,4-dichlorophenyl)hydrazinylidene]methyl]-3-nitrobenzamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a hydrazinylidene group, a dichlorophenyl ring, and a nitrobenzamide moiety

Preparation Methods

The synthesis of N-[(E)-[(3,4-dichlorophenyl)hydrazinylidene]methyl]-3-nitrobenzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 3,4-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Condensation reaction: The hydrazone intermediate is then reacted with 3-nitrobenzoyl chloride under basic conditions to yield the final product, this compound.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

N-[(E)-[(3,4-dichlorophenyl)hydrazinylidene]methyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carbonyl derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(E)-[(3,4-dichlorophenyl)hydrazinylidene]methyl]-3-nitrobenzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(E)-[(3,4-dichlorophenyl)hydrazinylidene]methyl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

N-[(E)-[(3,4-dichlorophenyl)hydrazinylidene]methyl]-3-nitrobenzamide can be compared with other similar compounds, such as:

These compounds share structural similarities, such as the presence of dichlorophenyl groups, but differ in their specific functional groups and overall chemical properties

Properties

Molecular Formula

C14H10Cl2N4O3

Molecular Weight

353.2 g/mol

IUPAC Name

N-[(E)-[(3,4-dichlorophenyl)hydrazinylidene]methyl]-3-nitrobenzamide

InChI

InChI=1S/C14H10Cl2N4O3/c15-12-5-4-10(7-13(12)16)19-18-8-17-14(21)9-2-1-3-11(6-9)20(22)23/h1-8,19H,(H,17,18,21)

InChI Key

BWQSVBUHVGKTSV-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/C=N/NC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC=NNC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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